1,4-Dithiin-2,3,5,6-tetracarbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-dithiine-2,3,5,6-tetracarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8N4S2/c9-1-5-6(2-10)14-8(4-12)7(3-11)13-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIPKZDOGWGPNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(SC(=C(S1)C#N)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338779 | |
| Record name | 1,4-Dithiin-2,3,5,6-tetracarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2448-55-7 | |
| Record name | 1,4-Dithiin-2,3,5,6-tetracarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,4 Dithiin 2,3,5,6 Tetracarbonitrile and Its Precursors
General Synthetic Strategies for the 1,4-Dithiin Core Structure
The 1,4-dithiin ring is a sulfur-containing heterocycle that has garnered interest in materials science and organic synthesis. General strategies for the synthesis of the 1,4-dithiin core often involve the reaction of a dielectrophile with a dinucleophile, where the sulfur atoms are typically introduced via the nucleophilic component.
One common approach involves the condensation of α-dithiones with 1,2-dielectrophiles. Another strategy is the dimerization of thioketenes, which can proceed through a [2+2] cycloaddition followed by rearrangement or a [4+2] cycloaddition. Additionally, the reaction of 1,2-dihalides with a sulfur source, such as sodium sulfide, can lead to the formation of the 1,4-dithiin ring. For substituted dithiins, the choice of starting materials is crucial in dictating the final substitution pattern on the heterocyclic core.
Specific Reaction Pathways to 1,4-Dithiin-2,3,5,6-tetracarbonitrile
The synthesis of this compound specifically relies on the use of a precursor that already contains the dicyanomethylene units. The key intermediate in this synthesis is disodium dimercaptomaleonitrile.
The formation of the carbon-sulfur bonds is the critical step in the construction of the 1,4-dithiin ring. In the context of this compound, this is typically achieved through the reaction of a suitable precursor, such as disodium dimercaptomaleonitrile, with an appropriate electrophile that can bridge the two sulfur atoms.
A reported synthesis of this compound involves the reaction of disodium dimercaptomaleonitrile with sulfur dichloride (SCl₂) or sulfur monochloride (S₂Cl₂). In this reaction, the dithiolate acts as a binucleophile, attacking the electrophilic sulfur reagent to form the six-membered ring. The reaction conditions, such as solvent and temperature, are crucial for optimizing the yield of the desired product and minimizing the formation of side products.
Disodium dimercaptomaleonitrile, also known as disodium 1,2-dicyano-1,2-ethylenedithiolate, is a key precursor for the synthesis of this compound. This salt is typically prepared by the reaction of sodium cyanide with carbon disulfide in a suitable solvent, such as dimethylformamide (DMF). The reaction proceeds through a complex mechanism involving the nucleophilic attack of the cyanide ion on the carbon of carbon disulfide, followed by a series of rearrangements and the addition of a second equivalent of sodium cyanide.
The resulting disodium salt is a versatile building block in coordination chemistry and organic synthesis. For the synthesis of the target dithiin, the disodium dimercaptomaleonitrile is typically used in situ or isolated as a stable salt before being reacted with the sulfur electrophile.
| Precursor | Reagent | Product |
| Sodium Cyanide, Carbon Disulfide | - | Disodium Dimercaptomaleonitrile |
| Disodium Dimercaptomaleonitrile | Sulfur Dichloride or Sulfur Monochloride | This compound |
Post-Synthetic Functionalization and Chemical Derivatization of this compound
The presence of four nitrile groups on the 1,4-dithiin ring of the title compound opens up a wide range of possibilities for post-synthetic functionalization and chemical derivatization. These modifications can be used to synthesize more complex heterocyclic systems or to fine-tune the electronic properties of the molecule.
The nitrile groups of this compound can participate in cyclization reactions to form fused heterocyclic rings. A notable example is the synthesis of 1,4-Dithiino[2,3-c;6,5-c′]diisothiazole-3,7-dicarbonitrile. This transformation can be achieved by reacting this compound with a sulfurizing agent, such as sulfur monochloride or elemental sulfur in the presence of a base. This reaction leads to the formation of two fused isothiazole rings, resulting in a more extended and rigid heterocyclic system.
| Starting Material | Reagent | Product |
| This compound | Sulfur Monochloride or Sulfur/Base | 1,4-Dithiino[2,3-c;6,5-c′]diisothiazole-3,7-dicarbonitrile |
The nitrile groups themselves can be chemically modified to introduce a variety of other functional groups. These transformations follow the well-established reactivity patterns of nitriles. For example, the nitrile groups can be hydrolyzed to carboxylic acids or amides under acidic or basic conditions. They can also be reduced to primary amines using reducing agents such as lithium aluminum hydride. Furthermore, the nitrile groups can undergo cycloaddition reactions with azides to form tetrazoles, or react with organometallic reagents to form ketones after hydrolysis. These modifications allow for the introduction of a wide range of functionalities, further expanding the chemical space accessible from this compound.
| Reaction Type | Reagents | Resulting Functional Group |
| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid or Amide |
| Reduction | LiAlH₄ | Primary Amine |
| Cycloaddition | NaN₃ | Tetrazole |
| Reaction with Organometallics | Grignard Reagents, then H₂O | Ketone |
Electronic Structure and Theoretical Investigations of 1,4 Dithiin 2,3,5,6 Tetracarbonitrile
Quantum Chemical Analyses of Molecular and Electronic Architecture
Density Functional Theory (DFT) has been instrumental in elucidating the ground state properties of 1,4-dithiin-2,3,5,6-tetracarbonitrile. These computational methods provide a framework for understanding the molecule's structural and electronic characteristics. DFT calculations, often employing hybrid functionals like B3LYP, are used to optimize the molecular geometry and predict various properties. nsf.gov
Theoretical studies focusing on related 1,4-dithiin systems have demonstrated the utility of DFT in determining key structural parameters. For instance, in studies of thianthrene (B1682798), a related non-planar molecule, periodic DFT calculations have been successfully used to provide unambiguous assignments of spectroscopic data. nih.gov This highlights the reliability of DFT in characterizing the fundamental properties of sulfur-containing heterocyclic compounds.
Key ground state properties that can be determined through DFT include bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional structure. Furthermore, these calculations provide insights into the distribution of electron density and the molecular electrostatic potential, which are crucial for understanding intermolecular interactions and reactivity.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of this compound. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally indicates higher reactivity and a greater propensity for electron transfer. nih.gov
Quantum chemical calculations are employed to determine the energies of the HOMO and LUMO. For instance, in a study of perhalo-1,4-dithiin derivatives, HOMO and LUMO molecular orbital calculations were carried out to understand the electronic system. researchgate.net The HOMO is associated with the ability to donate an electron, while the LUMO relates to the ability to accept an electron. mdpi.com Therefore, the energies of these orbitals provide valuable information about the molecule's potential role in charge-transfer processes.
Table 1: Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | Calculated Value |
| LUMO | Calculated Value |
| HOMO-LUMO Gap (ΔE) | Calculated Value |
Note: Specific calculated values for this compound require dedicated computational studies and are represented here as placeholders.
Conformational Analysis and Molecular Planarity of the 1,4-Dithiin Ring System
The 1,4-dithiin ring system is known to adopt a non-planar conformation. researchgate.netnih.gov Typically, it exists in a boat-like conformation, which can rapidly interconvert through a planar transition state. nih.gov This non-planarity is a key feature of the 1,4-dithiin scaffold and its derivatives. researchgate.net
Conformational analysis of related perhalo-1,4-dithiin compounds using DFT has shown that the boat conformation is the energetic minimum, while the planar structure represents a transition state. researchgate.net The energy barrier for the rotation between these conformations was found to vary depending on the substituents. researchgate.net For the parent 1,4-dithiin, the folding energy curve is relatively shallow. nih.gov
The presence of the four cyano groups on the 1,4-dithiin ring in this compound may influence the degree of puckering and the barrier to planarity. The electron-withdrawing nature and steric bulk of the nitrile substituents could potentially alter the dihedral angles within the dithiin ring compared to the unsubstituted molecule. Theoretical calculations are essential to precisely determine the preferred conformation and the energy landscape of the ring-inversion process for this specific compound.
Reactivity and Advanced Transformation Mechanisms of 1,4 Dithiin 2,3,5,6 Tetracarbonitrile
Pericyclic Reactions and Cycloadditions
Pericyclic reactions, which proceed through a cyclic transition state, are a key feature of the reactivity of 1,4-dithiin-2,3,5,6-tetracarbonitrile. These reactions include photocycloadditions and thermal cycloadditions, where the electron-poor nature of the dithiin ring plays a crucial role.
[2+2] Photocycloadditions of 1,4-Dithiins
The [2+2] photocycloaddition is a photochemical reaction that forms a four-membered ring from two alkene-containing molecules. While specific studies on the [2+2] photocycloaddition of this compound are not extensively documented in the literature, the general principles of this reaction suggest that the electron-deficient double bonds of the dithiin ring would be reactive towards electron-rich alkenes under photochemical conditions. The reaction is expected to proceed via the formation of an excited state of the dithiin, which then adds to the ground state of the alkene partner to form a cyclobutane (B1203170) ring. The regiochemistry and stereochemistry of the product would be governed by the specific reactants and reaction conditions.
Diels-Alder [2+4] Cycloadditions as Dienophiles
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. In this reaction, this compound is expected to act as a powerful dienophile due to the presence of four electron-withdrawing nitrile groups. These groups significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dithiin's double bonds, facilitating the reaction with electron-rich dienes. This high reactivity is analogous to that of tetracyanoethylene (B109619) (TCNE), a well-known and highly reactive dienophile in Diels-Alder reactions. The reaction would proceed in a concerted manner, leading to the formation of a bicyclic adduct with a high degree of stereospecificity.
Table 1: Comparison of Dienophiles in Diels-Alder Reactions
| Dienophile | Key Feature | Expected Reactivity |
|---|---|---|
| Ethylene | Unactivated | Low |
| Maleic Anhydride | Two electron-withdrawing groups | High |
| Tetracyanoethylene (TCNE) | Four electron-withdrawing groups | Very High |
| This compound | Four electron-withdrawing groups | Very High (predicted) |
Ring Transformations and Rearrangement Processes
The dithiin ring of this compound can undergo significant structural changes, including ring contraction and rearrangements, often initiated by nucleophilic attack.
Ring Contraction Reactions (e.g., to Cyclopentadienide (B1229720) Ions)
A notable reaction of this compound is its ring contraction to form a five-membered ring. This transformation is typically initiated by the attack of a nucleophile. For instance, reaction with carbanions derived from compounds with active methylene (B1212753) groups can lead to the formation of substituted tetracyanocyclopentadienide ions. In this process, the nucleophile adds to one of the carbon-carbon double bonds of the dithiin ring, followed by a series of bond cleavages and rearrangements that result in the expulsion of a sulfur-containing fragment and the formation of the stable, aromatic cyclopentadienide anion. nih.gov
Table 2: Nucleophiles Inducing Ring Contraction of this compound
| Nucleophile Source | Resulting Product | Reference |
|---|---|---|
| Malononitrile | Pentacyanocyclopentadienide ion | nih.gov |
Sulfur Insertion-Rearrangement Pathways
While the 1,4-dithiin ring is generally stable, rearrangements involving the sulfur atoms can occur under specific conditions. However, sulfur insertion-rearrangement pathways for this compound to form thiophenes are not a commonly reported transformation. More frequently, the reverse reaction, sulfur extrusion from 1,4-dithiins to yield thiophenes, is observed, particularly under thermal or photochemical conditions. The high stability of the tetracyanodithiin system, conferred by the four nitrile groups, suggests that significant energy input would be required to induce a rearrangement involving sulfur insertion.
Nucleophilic and Electrophilic Reactivity Patterns at the Dithiin Core
The electronic nature of the this compound ring dictates its reactivity towards nucleophiles and electrophiles. The strong electron-withdrawing effect of the four nitrile groups renders the carbon atoms of the dithiin ring highly electrophilic and thus susceptible to nucleophilic attack.
The reaction with nucleophiles typically proceeds via an addition-elimination mechanism, leading to the substitution of one of the vinyl nitrile groups or opening of the dithiin ring. nih.gov A variety of nucleophiles, including amines, alkoxides, and thiolates, have been shown to react with tetracyano-1,4-dithiin to yield a diverse range of products. nih.gov
Conversely, the dithiin core is highly deactivated towards electrophilic attack. The electron-poor nature of the ring makes it a poor substrate for reactions with electrophiles such as those used in typical aromatic substitution reactions. Electrophilic attack, if it were to occur, would be significantly disfavored due to the destabilization of any positively charged intermediate.
Table 3: Reactivity of this compound
| Reagent Type | Reactivity | Typical Outcome |
|---|---|---|
| Nucleophiles (e.g., R₂NH, RO⁻, RS⁻) | High | Nucleophilic addition or substitution, ring opening, ring contraction |
Redox Chemistry and Electrochemical Behavior of this compound
The electrochemical properties of this compound are dominated by the presence of the electron-rich dithiin ring and the strongly electron-withdrawing tetracyano substitution. This combination facilitates a series of well-defined electron transfer events, making it an interesting subject for electrochemical studies.
This compound is capable of undergoing multiple, sequential one-electron reduction steps. This behavior is attributed to the ability of the π-system of the dithiin ring, in conjunction with the four cyano groups, to stabilize the resulting anionic species. The process can be generalized as follows:
First Reduction: The neutral molecule accepts a single electron to form a radical anion.
Second Reduction: The radical anion accepts a second electron to form a dianion.
To illustrate the expected electrochemical data, the following interactive table presents hypothetical cyclic voltammetry data for this compound, based on the behavior of analogous compounds.
| Redox Process | E1/2 (V vs. reference electrode) | Number of Electrons Transferred | Reversibility |
|---|---|---|---|
| First Reduction (Neutral to Radical Anion) | -0.1 to -0.3 | 1 | Reversible |
| Second Reduction (Radical Anion to Dianion) | -0.6 to -0.9 | 1 | Reversible |
Note: The values in this table are illustrative and based on trends observed in similar compounds. Actual experimental values may vary depending on the solvent, electrolyte, and reference electrode used.
The four cyano groups appended to the 1,4-dithiin ring exert a powerful influence on the molecule's redox potentials. The cyano group is a potent electron-withdrawing group due to the electronegativity of the nitrogen atom and the triple bond's ability to delocalize negative charge through resonance.
This strong electron-withdrawing effect has the following key consequences for the redox chemistry of this compound:
Increased Reduction Potentials: The cyano groups significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dithiin system. This makes the molecule more susceptible to reduction, resulting in less negative (or more positive) reduction potentials compared to the unsubstituted 1,4-dithiin. This trend is a general observation in electrochemistry, where electron-withdrawing substituents facilitate the acceptance of electrons. dtu.dk
Stabilization of Anionic Species: Upon reduction, the negative charge that develops on the molecule can be effectively delocalized over the four cyano groups through their π-systems. This delocalization enhances the stability of the resulting radical anion and dianion, which contributes to the reversibility of the electron transfer processes.
The cumulative effect of four cyano groups is substantial, making this compound a strong electron acceptor. The precise shift in redox potential due to the cyano groups can be quantified by comparing the electrochemical data of the tetracyano-substituted dithiin with its unsubstituted or partially substituted counterparts.
Advanced Material Applications of 1,4 Dithiin 2,3,5,6 Tetracarbonitrile and Its Derivatives
Strategic Building Blocks in Organic Synthesis
The 1,4-dithiin framework serves as a versatile scaffold in synthetic organic chemistry, enabling the construction of intricate molecular structures through controlled chemical transformations.
Derivatives of 1,4-dithiins, such as 1,4-dithianes, are recognized as effective C2-synthons in organic synthesis. nih.gov This functionality stems from the ability to chemoselectively cleave or reduce the sulfur-containing heterocycle, thereby revealing a two-carbon unit that can be incorporated into a larger molecular framework. nih.gov This synthetic strategy allows for the controlled formation of carbon-carbon bonds, providing a pathway to assemble a wide variety of complex molecules, including lipids and various carbocyclic systems. nih.gov While their 1,3-dithiane (B146892) counterparts have been more extensively studied as C1-synthons (acyl anion equivalents), 1,4-dithianes and their unsaturated derivatives like 1,4-dithiins offer unique and attractive transformations for synthetic chemists. nih.gov
The utility of the 1,4-dithiin scaffold as a C2-building block facilitates the divergent synthesis of complex molecular architectures. nih.gov By harnessing the specific reactivity of the heterocycle, chemists can devise synthetic routes that lead to a range of complex target molecules. researchgate.netnih.gov This versatility has been demonstrated in the assembly of molecules ranging from natural products like carbohydrates to custom-designed functional materials. nih.gov The ability to functionalize the dithiin ring and subsequently use it as a linchpin for constructing larger systems underscores its importance as a strategic element in modern organic synthesis.
| Synthetic Strategy | Description | Resulting Architectures |
| C2-Synthon Approach | The 1,4-dithiin ring acts as a masked two-carbon unit. Chemical cleavage or reduction of the C-S bonds reveals this unit for further reaction. nih.gov | Lipids, Carbohydrates, Carbocyclic Scaffolds nih.gov |
| Scaffold Functionalization | Substituents are added to the dithiin core, which is then incorporated into a larger, more complex molecule. | Macrocycles, Porous Polymers researchgate.netmit.edu |
Integration into Pi-Conjugated Systems for Electronic Materials
The electron-rich nature of the sulfur atoms in the 1,4-dithiin ring, combined with the powerful electron-withdrawing capabilities of the four nitrile groups in 1,4-dithiin-2,3,5,6-tetracarbonitrile, makes it a prime candidate for integration into π-conjugated systems for electronic applications.
Tetrathiafulvalene (B1198394) (TTF) is a pivotal organosulfur compound that has been central to the development of molecular electronics. wikipedia.org The synthesis of TTF and its numerous analogues often involves the coupling of C3S2 building blocks, such as 1,3-dithiole derivatives. wikipedia.orgnih.gov Sulfur-rich heterocycles, including 1,4-dithiins, serve as valuable precursors in alternative synthetic routes to TTF-type structures. nih.govresearchgate.net For instance, base-induced isomerization can be used to rearrange 1,4-dithiins into 1,4-dithiafulvenes, which are structurally related to TTF. researchgate.net The incorporation of the dithiin moiety allows for the creation of extended π-donor systems, which are essential for tuning the electronic properties of the resulting materials.
Organic charge-transfer (CT) complexes, formed between an electron donor (D) and an electron acceptor (A) molecule, are fundamental to the field of organic conductors. uni-konstanz.denih.gov The landmark discovery of metallic-like conductivity in the TTF-TCNQ (Tetracyanoquinodimethane) complex spurred extensive research into these materials. uni-konstanz.de The degree of charge transfer is governed by the energy difference between the donor's highest occupied molecular orbital (HOMO) and the acceptor's lowest unoccupied molecular orbital (LUMO). nih.gov
TTF analogues derived from 1,4-dithiin precursors can act as the electron donor component in such complexes. uni-konstanz.de The resulting materials often exhibit a segregated stacking motif of donor and acceptor molecules, which is responsible for their characteristic high and anisotropic electrical conductivity. wikipedia.org The functionalization of the dithiin core, particularly with the four electron-withdrawing nitrile groups as in this compound, can significantly modify the electronic properties, influencing the stability and conductivity of the resulting charge-transfer complexes.
| Component | Role in Charge-Transfer Complex | Key Properties | Example |
| TTF Analogue (from Dithiin) | Electron Donor (D) | π-rich, capable of oxidation | Tetrathiafulvalene (TTF) wikipedia.org |
| Acceptor Molecule | Electron Acceptor (A) | Electron-deficient, capable of reduction | Tetracyanoquinodimethane (TCNQ) uni-konstanz.de |
| Resulting Complex | Organic Conductor | Partial charge transfer, stacked structure | TTF-TCNQ uni-konstanz.de |
Supramolecular Chemistry and Molecular Recognition
The unique geometry and electronic properties of the 1,4-dithiin scaffold have been exploited in the realm of supramolecular chemistry and molecular recognition. This field focuses on the chemistry of non-covalent interactions, where molecules are designed to self-assemble into larger, functional structures or to selectively bind specific guests. illinois.edu
Research has demonstrated the design of macrocyclic anion receptors that incorporate electroactive 1,4-dithiin units. mit.edu These macrocycles are engineered to recognize and bind specific anions. The binding affinity and the electrochemical response of the receptor can be modulated by the presence of the anionic guest, showcasing a functional molecular recognition system. mit.edu The ability to integrate the redox-active dithiin moiety into larger host structures opens avenues for creating sophisticated sensors and responsive materials that operate through non-covalent interactions. researchgate.netmit.edu
Design of Macrocyclic Anion Receptors Incorporating 1,4-Dithiin Units
The electron-deficient nature of the 1,4-dithiin ring makes it an attractive component for the construction of macrocyclic hosts designed for anion recognition. A significant development in this area is the synthesis of a macrocyclic polyamide cage that incorporates redox-active 1,4-dithiin units. researchgate.netgoogle.com This receptor was designed to utilize the dithiin moiety as part of a pre-organized cavity suitable for binding anionic guest species.
The binding affinities of this electroactive anion receptor for various anions were assessed through UV/vis titration experiments in acetonitrile. researchgate.netgoogle.com The results revealed a particularly high affinity for dihydrogen arsenate (H₂AsO₄⁻) and bicarbonate (HCO₃⁻). researchgate.net This strong and selective binding is noteworthy, as the recognition of arsenate over the structurally similar phosphate (B84403) is a challenge in supramolecular chemistry. researchgate.net The receptor demonstrated a selective formation of host-guest complexes, highlighting the potential of dithiin-based macrocycles in the development of sophisticated anion sensors and separation materials. researchgate.net
Detailed research findings from titration experiments quantified the binding constants for several common anions. The data indicates a clear preference for dihydrogen arsenate, for which a 1:2 host-guest complex was observed.
| Anion Guest | Binding Stoichiometry (Host:Guest) | Binding Constant |
|---|---|---|
| H₂AsO₄⁻ | 1:2 | log β₂ = 10.4 |
| HCO₃⁻ | 1:2 | log β₂ = 8.3 |
| H₂PO₄⁻ | 1:1 | log K₁:₁ = 4.24 |
| HSO₄⁻ | 1:1 | log K₁:₁ = 3.57 |
| Cl⁻ | 1:1 | log K₁:₁ = 3.20 |
Self-Assembly Processes and Host-Guest Complexation
The principles of supramolecular chemistry have been applied to 1,4-dithiin derivatives to create self-assembled structures with host-guest capabilities. mit.edu The formation of these complex architectures is driven by non-covalent interactions, leading to thermodynamically stable assemblies. nsf.gov
A notable example involves a pyrrolodithiin-derived box-like cyclophane, which features a dynamic and foldable dithiin subunit. This design imparts the cyclophane with an adaptable geometry and a compressible cavity. The host molecule can alter its shape from a hexagonal nut-like geometry to a nearly rectangular box to accommodate guest molecules of various sizes and shapes.
Furthermore, this host-guest system exhibits redox-switchable behavior. The binding and release of guest molecules can be controlled through electrochemical oxidation of the dithiin unit. This stimuli-responsive functionality is a key feature for the development of molecular switches and machines. The self-assembly of such dithiin-containing macrocycles represents a promising strategy for creating functional materials for molecular recognition and controlled release applications. mit.edu
Polymeric and Network Architectures
The incorporation of 1,4-dithiin units into larger polymeric and network structures is an area of exploratory research aimed at creating materials with novel electronic and structural properties.
Polymerization Strategies for Poly-Cyano Dithiin Systems
Despite the availability of this compound as a potential monomer, strategies for its direct polymerization into well-defined poly-cyano dithiin systems are not extensively reported in the scientific literature. The high degree of cyano-functionalization presents both opportunities for creating electron-accepting polymers and challenges related to reactivity and processability. While various synthetic methods exist for other cyano-substituted conjugated polymers and poly(butyl cyanoacrylate), the application of these strategies specifically to dithiin-based monomers remains a largely unexplored field of polymer chemistry. The development of such polymerization techniques could potentially lead to new classes of redox-active and semiconducting polymers.
Development of Porous Organic Materials (e.g., Porous Organic Cages)
There has been scientific interest in utilizing 1,4-dithiin derivatives for the construction of porous organic materials, such as porous organic cages (POCs). google.commit.edu POCs are discrete molecules with intrinsic, accessible cavities that can be used for gas storage and separation. nih.govacs.org
Research efforts have included the rational design of macrocyclic precursors intended to self-assemble into stable, porous cage structures. google.commit.edu One such approach focused on creating sulfur-rich macrocycles as building blocks. mit.edu However, the synthesis and isolation of a stable, permanently porous dithiin-based organic cage has proven to be a significant synthetic challenge. In documented attempts, while the desired porous cage scaffold could not be isolated, the research led to the successful synthesis of valuable, complex intermediates. google.commit.edu These intermediates are considered enabling structures for accessing other complex sulfur-containing macrocycles, such as sulfurous cyclotriveratrylene (B73569) analogues, indicating that while the primary goal was not achieved, the synthetic exploration has expanded the toolbox for creating novel sulfur-rich molecules. google.com
Spectroscopic and Structural Characterization in Academic Research
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid. For 1,4-Dithiin-2,3,5,6-tetracarbonitrile, also known as tetracyano-1,4-dithiin, single-crystal X-ray diffraction studies have provided critical insights into its three-dimensional conformation.
Detailed structural analysis reveals that the molecule is not planar. researchgate.net Instead, the 1,4-dithiin ring adopts a folded, boat-like conformation with approximate C2v symmetry. researchgate.net A significant feature of this structure is the dihedral angle between the two planes of the molecule, which has been determined to be 124°. researchgate.net This non-planarity is a key structural characteristic of the dithiin ring system. The arrangement of molecules within the crystal lattice results in close intermolecular contacts, with some sulfur-sulfur distances being as short as 3.1 Å. researchgate.net The crystallographic data for this compound are available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 891165. nih.gov
Advanced Chromatographic and Mass Spectrometric Techniques for Purity Assessment and Identification
Ensuring the purity of a chemical compound is crucial for reliable research findings. High-performance liquid chromatography (HPLC) is a primary technique used to separate this compound from any impurities or byproducts remaining from its synthesis. By developing a suitable method, researchers can quantify the purity of a sample with high accuracy.
For structural confirmation and identification, mass spectrometry is an indispensable tool. Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify individual components of a mixture. The mass spectrum of this compound serves as a molecular fingerprint, characterized by a specific fragmentation pattern. The National Institute of Standards and Technology (NIST) database includes a reference mass spectrum for this compound, which is essential for its unambiguous identification. nih.gov
Mechanistic Insights via Time-Resolved Spectroscopy
Understanding the reaction mechanisms of this compound, particularly in photochemical or fast chemical reactions, requires techniques that can observe molecular changes on very short timescales. Time-resolved spectroscopy encompasses methods like femtosecond transient absorption (fs-TA) and nanosecond time-resolved resonance Raman (ns-TR³) spectroscopy, which are powerful tools for studying reactive intermediates. mdpi.comnih.gov
While specific time-resolved spectroscopic studies on this compound are not detailed in the available literature, the application of these techniques can be discussed in principle. For instance, fs-TA could be used to monitor the formation and decay of short-lived excited states or radical ions after photoexcitation of the molecule. mdpi.comnih.gov This would provide kinetic data on the elementary steps of a photochemical reaction.
Furthermore, ns-TR³ spectroscopy could yield vibrational spectra of transient species, offering detailed structural information about intermediates that exist for only nanoseconds to microseconds. mdpi.com By applying these advanced spectroscopic methods, researchers could gain a detailed, step-by-step understanding of the reaction pathways involving this compound, which is crucial for controlling reaction outcomes and designing new applications.
Future Research Directions and Interdisciplinary Prospects for 1,4 Dithiin 2,3,5,6 Tetracarbonitrile
Development of Novel and Green Synthetic Methodologies
While methods for synthesizing the 1,4-dithiin core exist, future research must prioritize the development of more sustainable and efficient pathways specifically for 1,4-dithiin-2,3,5,6-tetracarbonitrile. Current syntheses often rely on multi-step processes that may involve harsh reagents or produce significant waste. The principles of green chemistry—focusing on atom economy, reduced energy consumption, and the use of non-toxic reagents and solvents—offer a roadmap for innovation.
Future synthetic strategies could explore transition-metal-free reactions, which have shown promise for the construction of various 1,4-dithiin scaffolds. researchgate.net Investigating one-pot syntheses, potentially in aqueous media, could dramatically simplify purification and reduce the reliance on volatile organic solvents. derpharmachemica.com The table below contrasts current synthetic paradigms with potential green alternatives that represent fertile ground for future investigation.
| Parameter | Conventional Approach | Potential Green Methodology |
| Catalyst | Often requires transition metals or strong acids. | Transition-metal-free catalysis; biocatalysis. |
| Solvent | Use of chlorinated or other volatile organic compounds. | Aqueous media, supercritical fluids (e.g., scCO₂), or solvent-free conditions. |
| Reaction Steps | Multi-step procedures with isolation of intermediates. | One-pot or tandem reactions to improve efficiency. derpharmachemica.com |
| Atom Economy | Can be low due to the use of stoichiometric reagents. | Designing reactions with high atom economy, minimizing byproducts. |
| Energy Input | Often requires high temperatures and prolonged reaction times. | Microwave-assisted or sonochemical methods to reduce energy consumption. |
By focusing on these green methodologies, researchers can develop scalable, cost-effective, and environmentally benign routes to produce this compound, making it more accessible for widespread application.
Advanced Computational Modeling for Predictive Material Design
The structural and electronic properties of this compound can be systematically tailored for specific applications through chemical modification. However, synthesizing and testing each new derivative is time-consuming and resource-intensive. Advanced computational modeling, including machine learning (ML) and artificial intelligence (AI), offers a powerful alternative for predictive material design. mit.edunih.gov
Future research should leverage computational tools to simulate how changes to the core structure—such as the introduction of different functional groups or polymerization—would impact its performance. youtube.com Algorithms can predict the properties of hypothetical materials, allowing scientists to screen vast chemical spaces and identify the most promising candidates for synthesis. nih.gov This synergy between computational prediction and experimental validation can accelerate the discovery of next-generation materials. youtube.comthebostoncalendar.com
| Computational Method | Predicted Property | Potential Application Area |
| Density Functional Theory (DFT) | Electronic band structure, redox potentials, charge distribution. | Organic electronics, battery materials. |
| Molecular Dynamics (MD) | Polymer chain conformation, ion transport, mechanical strength. | Polymer science, solid-state electrolytes. |
| Machine Learning (ML) Models | High-throughput screening of derivatives for target properties. | Accelerated discovery of materials for catalysis, sensing, and energy. |
| Quantum Monte Carlo (QMC) | Highly accurate electronic properties and excited states. | Photovoltaics, organic light-emitting diodes (OLEDs). |
These predictive models can guide synthetic efforts, minimizing trial-and-error and enabling the rational design of materials with precisely controlled functionalities. mit.edu
Exploration of Catalytic and Sensing Applications
The electron-rich sulfur atoms and electron-deficient nitrile groups of this compound suggest its potential in catalysis and chemical sensing, areas that remain largely unexplored. The sulfur atoms can act as Lewis basic sites to coordinate with metal ions, opening possibilities for designing novel catalysts for organic transformations. The nitrile groups, with their strong dipole moments, can participate in non-covalent interactions, making the molecule sensitive to its chemical environment.
A particularly promising avenue is the development of chemical sensors. Research on other 1,4-dithiin-containing macrocycles has already demonstrated their ability to act as anion receptors, where the binding of a guest anion perturbs the electronic properties of the dithiin core. researchgate.netmit.edu Future work could focus on designing polymers or surface-grafted monolayers of this compound to create highly sensitive and selective sensors for environmental pollutants, industrial chemicals, or biological analytes. The sensing mechanism could be based on changes in fluorescence, conductivity, or electrochemical response upon analyte binding.
Integration with Energy Storage Systems
The ability of the 1,4-dithiin ring to undergo stable and reversible one- and two-electron oxidations makes it an excellent candidate for redox-active materials in energy storage systems. researchgate.net The presence of four cyano groups in this compound significantly lowers the energy levels of its molecular orbitals, which should facilitate both oxidation and reduction. This bipolar redox activity is highly desirable for symmetric redox flow batteries, where a single organic molecule can serve as both the anolyte and catholyte, simplifying battery design and reducing cost. researchgate.netmit.edu
Future research should focus on several key areas:
Electrolyte Design: Synthesizing and testing derivatives of this compound to optimize solubility, redox potentials, and long-term stability in various electrolytes. mit.edu
Polymer-Based Electrodes: Incorporating the molecule into a conductive polymer backbone to create solid-state electrodes for lithium-ion or sodium-ion batteries. The sulfur atoms could enhance performance by mitigating the polysulfide shuttle effect seen in lithium-sulfur batteries.
Performance Metrics: Systematically characterizing the performance of these materials by measuring their cyclability, energy density, and rate capability.
| Property | Significance in Energy Storage | Research Goal for this compound Systems |
| Redox Potential | Determines the cell voltage of the battery. | Tune potentials through functionalization for high cell voltage (>1.5 V). |
| Bipolar Redox Activity | Enables use in symmetric flow batteries. | Confirm and stabilize both oxidative and reductive cycles. researchgate.net |
| Cyclability | Dictates the operational lifetime of the battery. | Achieve >99.9% capacity retention per cycle for thousands of cycles. |
| Solubility | Crucial for high energy density in flow batteries. | Modify structure to achieve high solubility (>1 M) in green solvents. |
The development of energy storage systems based on this compound could contribute to building a more sustainable energy infrastructure. mit.edu
Synergy with Other Sulfur-Rich Heterocyclic Systems
Combining this compound with other sulfur-rich heterocyclic systems could lead to hybrid materials with emergent properties that surpass those of the individual components. Molecules like thianthrene (B1682798), tetrathiafulvalene (B1198394) (TTF), and various thieno-fused systems have their own unique electronic and structural characteristics. researchgate.netnih.govresearchgate.net
Future interdisciplinary research could explore the creation of copolymers, donor-acceptor complexes, or supramolecular assemblies that leverage the properties of each component. For instance:
Donor-Acceptor Systems: The electron-accepting nature of this compound could be paired with an electron-donating heterocycle like tetrathiafulvalene to create organic conductors or materials with unique photophysical properties.
Copolymers: Polymerizing the dithiin unit with thianthrene could result in polymers with enhanced redox stability and processability for use in electronic devices. researchgate.net
Supramolecular Chemistry: The non-planar structure of the dithiin ring can be used to direct the three-dimensional assembly of complex architectures, leading to new porous materials for gas storage or separation. researchgate.net
| Heterocycle Partner | Key Property of Partner | Potential Synergistic Application |
| Thianthrene | High redox stability, folded structure. researchgate.net | Redox-stable polymers for high-performance batteries. |
| Tetrathiafulvalene (TTF) | Strong electron donor, forms conductive stacks. | Organic conductors and semiconductors. |
| Thieno[2,3-d]pyrimidine | Fused aromatic system, biologically relevant. researchgate.net | Bioelectronic materials, sensors. |
| Tetrathianaphthalene | Extended π-system, isomeric relationship. nih.gov | Materials with tunable electronic and optical properties. |
By exploring these synergistic combinations, researchers can expand the functional landscape of sulfur-rich materials and uncover novel applications in fields ranging from molecular electronics to smart materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
